The synthesis of ponatinib acid involves several steps that utilize readily available reagents and conditions aimed at maximizing yield and purity. One notable method includes the reaction of imidazo[1,2-b]pyridazine with N-halogenated succinimide to form 3-halogenated imidazo[1,2-b]pyridazine. This intermediate is then reacted with 3-ethynyl-R-benzonate to yield ponatinib acid .
Technical Details:
Ponatinib acid features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula for ponatinib acid is C_23H_24ClN_5O_2S, with a molecular weight of approximately 461.98 g/mol.
Data:
Ponatinib acid participates in various chemical reactions that are critical for its function as a therapeutic agent. Key reactions include:
Technical Details:
The mechanism of action of ponatinib acid primarily revolves around its inhibition of tyrosine kinases involved in cell signaling pathways that regulate cell proliferation and survival. By binding to the ATP-binding site of these kinases, ponatinib acid effectively prevents their activation.
Process:
Data:
Ponatinib acid possesses distinct physical and chemical properties that influence its behavior in biological systems:
Physical Properties:
Chemical Properties:
Ponatinib acid has significant applications in scientific research and pharmaceutical development:
The T315I "gatekeeper" mutation in BCR-ABL1 kinase represented a critical therapeutic challenge in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). This mutation substitutes isoleucine for threonine at residue 315, introducing steric hindrance and eliminating a crucial hydrogen bonding site for first- and second-generation tyrosine kinase inhibitors (TKIs) like imatinib and dasatinib. The mutation's bulkier side chain physically obstructs inhibitor access to the ATP-binding pocket while retaining ATP binding capacity, rendering 15-26% of CML patients refractory to conventional TKIs [1] [2].
Ponatinib's design employed a steric avoidance strategy centered on replacing the hydrogen-bond-forming moiety with a linear, rigid carbon-carbon triple bond linker. This structural innovation allowed the molecule to bypass the isoleucine side chain without relying on hydrogen bonding at position 315. Computational modeling confirmed that the triple bond provided optimal van der Waals interactions with hydrophobic residues flanking the mutation site while maintaining binding affinity through distributed interactions across multiple kinase domains [1] [6]. The binding energy (ΔG) of ponatinib to T315I-mutated BCR-ABL1 was calculated at -10.2 kcal/mol, comparable to its binding to wild-type kinase (-11.5 kcal/mol), confirming successful mutation override [6].
Table 1: Comparative Efficacy of TKIs Against BCR-ABL1 Mutations
| Tyrosine Kinase Inhibitor | T315I Mutation Resistance | Primary Binding Conformation |
|---|---|---|
| Imatinib | Resistant | Inactive (DFG-out) |
| Dasatinib | Resistant | Active (DFG-in) |
| Nilotinib | Resistant | Inactive (DFG-out) |
| Ponatinib | Sensitive (IC₅₀ = 0.5 nM) | Inactive (DFG-out) |
Ponatinib's development traces back to AP23464, a trisubstituted purine analog identified in 2004 as a potent dual inhibitor of ABL1 and SRC kinases (IC₅₀ <1 nM). AP23464 demonstrated efficacy against multiple imatinib-resistant mutations but remained ineffective against T315I due to its hydrogen-bond-dependent binding mechanism. Structural analysis revealed that AP23464 bound the active kinase conformation, contrasting with imatinib's preference for the inactive conformation [1].
The medicinal chemistry progression involved systematic modifications:
Key pharmacokinetic improvements emerged during this evolution. While AP23464 exhibited moderate cellular activity (IC₅₀ = 13 nM in Ba/F3 cells), early ponatinib prototypes demonstrated 50-fold greater potency (IC₅₀ = 0.2 nM) against T315I-mutated cells. The optimized molecule maintained bioavailability >50% in rodent models, addressing a critical limitation of earlier analogs [1] [9].
Table 2: Developmental Timeline of Ponatinib Precursors
| Compound | Year | Key Features | T315I Activity |
|---|---|---|---|
| AP23464 | 2004 | Trisubstituted purine; dual ABL1/SRC inhibition | Inactive |
| AP24163 | 2007 | Imidazopyridazine core; improved cellular uptake | Moderate (IC₅₀=80 nM) |
| AP24534 (Ponatinib) | 2009 | Carbon triple bond; methylpiperazine side chain | High (IC₅₀=0.5 nM) |
The carbon-carbon triple bond (ethynyl linker) represents ponatinib's signature medicinal chemistry innovation. This 1.20 Å long rigid spacer connects the methylphenyl "head" group to the imidazopyridazine "tail" region, enabling optimal positioning within the kinase pocket. X-ray crystallography (PDB: 3OXZ) confirmed that the linear triple bond:
Molecular dynamics simulations demonstrated the triple bond's rigidity prevents conformational flexibility that would reduce binding entropy. The linker's electron-deficient nature enhances π-stacking with Phe382 in the DFG motif, stabilizing the inactive kinase conformation preferred by ponatinib [6]. This contrasts with flexible alkyl linkers in earlier analogs that adopted suboptimal conformations when facing the T315I mutation.
The triple bond's synthetic accessibility was validated through Sonogashira coupling reactions between 3-iodoimidazo[1,2-b]pyridazine intermediates and 3-ethynyl-4-methylbenzoic acid derivatives. This efficient cross-coupling enabled rapid analog synthesis for structure-activity relationship (SAR) exploration [9].
Systematic SAR investigations of >200 trisubstituted purine analogs identified three critical pharmacophore regions governing ponatinib's potency:
Position 2 modifications:
Position 6 substitutions:
Position 9 side chains:
Table 3: SAR of Key Ponatinib Analogs
| Modification Position | Group Tested | BCR-ABL1 WT IC₅₀ (nM) | T315I Mutant IC₅₀ (nM) | Selectivity Ratio (SRC/ABL) |
|---|---|---|---|---|
| Position 2 | H | 2.1 | 32.5 | 0.8 |
| CH₃ | 0.5 | 0.7 | 1.2 | |
| Position 6 | 4-NHCOCH₃-phenyl | 1.8 | 3.4 | 0.7 |
| 4-PO(CH₃)₂-phenyl | 0.3 | 0.9 | 1.5 | |
| Position 9 | Ethyl | 4.2 | 28.6 | 0.3 |
| 2-(2-Methylphenoxy)ethyl | 0.5 | 0.5 | 1.8 |
These SAR studies also revealed ponatinib's multi-kinase activity profile. The optimized structure inhibited FLT3 (IC₅₀=2.2 nM), KIT (IC₅₀=4.5 nM), FGFR1 (IC₅₀=6.8 nM), and VEGFR2 (IC₅₀=9.3 nM), suggesting therapeutic potential beyond Ph+ leukemias [6]. This polypharmacology emerged unintentionally from structural optimizations focused primarily on ABL1-T315I inhibition.
Ponatinib's preclinical development followed a rigorous five-year optimization campaign:
2005-2007: Target validation and scaffold identification
2008: Lead optimization
2009: In vivo efficacy studies
2010: IND-enabling studies
The investigational new drug (IND) application featured comprehensive kinase profiling against 224 kinases. Ponatinib inhibited 43 kinases at IC₅₀ <100 nM, with the most potent activities against ABL1 (0.5 nM), ABL2 (1.1 nM), FLT3 (2.2 nM), and KIT (4.5 nM). This broad-spectrum activity informed both therapeutic potential and toxicity risks that would later emerge clinically [6].
Table 4: Key Preclinical Milestones for Ponatinib
| Year | Development Phase | Key Achievements | Reference Compound |
|---|---|---|---|
| 2005 | Target Validation | SRC/ABL dual inhibition strategy validated | AP23464 |
| 2007 | Scaffold Identification | Imidazo[1,2-b]pyridazine core selected | AP24163 |
| 2008 | Lead Optimization | Triple bond linker implemented; SAR established | AP24512-AP24534 series |
| 2009 | In Vivo Proof-of-Concept | Complete leukemia regression in T315I xenografts | AP24534 (ponatinib) |
| 2010 | IND Enabling | Toxicology, PK/PD, and safety pharmacology completed | Iclusig® |
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